1-Biphenyl-4-yl-3-(2-chloro-4,5-difluorophenyl)urea
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Overview
Description
1-{[1,1’-biphenyl]-4-yl}-3-(2-chloro-4,5-difluorophenyl)urea is a complex organic compound that features a biphenyl group and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1,1’-biphenyl]-4-yl}-3-(2-chloro-4,5-difluorophenyl)urea typically involves the reaction of 4-aminobiphenyl with 2-chloro-4,5-difluoroisocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[1,1’-biphenyl]-4-yl}-3-(2-chloro-4,5-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
1-{[1,1’-biphenyl]-4-yl}-3-(2-chloro-4,5-difluorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-{[1,1’-biphenyl]-4-yl}-3-(2-chloro-4,5-difluorophenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chloro-4,5-difluorophenyl)-3-(3,5-dichlorophenyl)urea
- 1-(4-chloro-2,5-dimethoxyphenyl)-3-(2,5-difluorophenyl)urea
Uniqueness
1-{[1,1’-biphenyl]-4-yl}-3-(2-chloro-4,5-difluorophenyl)urea is unique due to its specific combination of biphenyl and urea moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H13ClF2N2O |
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Molecular Weight |
358.8 g/mol |
IUPAC Name |
1-(2-chloro-4,5-difluorophenyl)-3-(4-phenylphenyl)urea |
InChI |
InChI=1S/C19H13ClF2N2O/c20-15-10-16(21)17(22)11-18(15)24-19(25)23-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H2,23,24,25) |
InChI Key |
GWXBAIGTKPILSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3Cl)F)F |
Origin of Product |
United States |
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